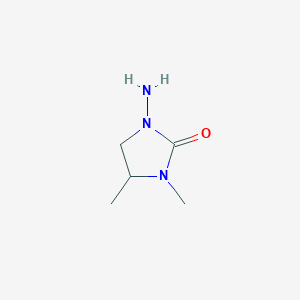

1-Amino-3,4-dimethylimidazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Amino-3,4-dimethylimidazolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C5H11N3O and its molecular weight is 129.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Stability

1-Amino-3,4-dimethylimidazolidin-2-one is characterized by its high thermal and chemical stability, making it an effective solvent for a variety of chemical reactions. Its polar aprotic nature allows it to dissolve both organic and inorganic compounds efficiently. The compound exhibits stability in acidic and alkaline conditions, which enhances its utility in synthetic chemistry .

Applications in Organic Synthesis

- Solvent for Chemical Reactions : DMI serves as an excellent solvent for nucleophilic substitution reactions. It facilitates the synthesis of various organic compounds, including phenylether derivatives and amino compounds. Its high dielectric constant and solvation effect enhance reaction rates and yields .

- Halogenation Reagent : A notable application of DMI is in the halogenation of alcohols. Research has demonstrated that DMI can be used as a reusable halogenation reagent when combined with oxalyl chloride, allowing for efficient conversion of alcohols to halides without the need for additional bases .

- Polymer Production : DMI is utilized in the manufacture of high-performance polymers such as polyamides and polyimides. It accelerates the formation of amide and imide groups, leading to high molecular weight polymers with desirable thermal properties .

Pharmaceutical Applications

- Drug Development : DMI derivatives have been explored as potential inhibitors for various enzymes, including 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Inhibition of this enzyme may have therapeutic implications for conditions like Type 2 diabetes by modulating glucocorticoid levels in target tissues .

- Antisense Oligonucleotides : Recent studies have incorporated DMI into the design of antisense oligonucleotide gapmers aimed at silencing drug resistance genes in tumor cells. The incorporation of DMI-modified linkages has shown promise in enhancing cellular uptake and resistance to nuclease degradation, thereby improving therapeutic efficacy against cancers exhibiting multidrug resistance .

Data Table: Summary of Applications

| Application Area | Specific Use | Description |

|---|---|---|

| Organic Synthesis | Solvent for Reactions | High-polarity solvent facilitating nucleophilic substitutions |

| Halogenation | Reusable reagent for converting alcohols to halides | |

| Polymer Chemistry | Polymer Production | Enhances formation of polyamides and polyimides |

| Pharmaceutical | Enzyme Inhibition | Potential treatment for Type 2 diabetes via 11β-HSD1 inhibition |

| Antisense Oligonucleotides | Improves drug delivery and efficacy against tumor cell drug resistance |

Case Studies

- Halogenation Reaction : A study demonstrated the use of DMI in a halogenation reaction where alcohols were converted to halides with high efficiency. The process was notable for its simplicity and reusability of the DMI reagent, resulting in minimal waste generation .

- Antisense Oligonucleotide Development : Research on gapmers containing DMI linkages showed that these modified oligonucleotides could effectively silence MDR1 mRNA in tumor cells, thereby restoring sensitivity to chemotherapeutic agents. This highlights the potential for DMI derivatives in advancing cancer therapies .

特性

CAS番号 |

170500-50-2 |

|---|---|

分子式 |

C5H11N3O |

分子量 |

129.16 g/mol |

IUPAC名 |

1-amino-3,4-dimethylimidazolidin-2-one |

InChI |

InChI=1S/C5H11N3O/c1-4-3-8(6)5(9)7(4)2/h4H,3,6H2,1-2H3 |

InChIキー |

FRFGSXBQYIOXQT-UHFFFAOYSA-N |

SMILES |

CC1CN(C(=O)N1C)N |

正規SMILES |

CC1CN(C(=O)N1C)N |

同義語 |

2-Imidazolidinone,1-amino-3,4-dimethyl-(9CI) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。